molecular formula C14H9F3O2 B7990562 4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde

4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde

Cat. No.: B7990562
M. Wt: 266.21 g/mol
InChI Key: IZMHVGVKSJXXIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde typically involves the reaction of 3,4,5-trifluorophenol with benzyl chloride under basic conditions to form the intermediate 4-((3,4,5-trifluorophenoxy)methyl)benzyl alcohol. This intermediate is then oxidized to the corresponding benzaldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzaldehyde
  • 3,5-Bis(trifluoromethyl)benzaldehyde
  • 4-Methoxybenzaldehyde
  • p-Tolualdehyde

Uniqueness

4-((3,4,5-Trifluorophenoxy)methyl)benzaldehyde is unique due to the presence of the trifluorophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of fluorinated compounds, which are often used in pharmaceuticals and agrochemicals for their enhanced biological activity and stability .

Properties

IUPAC Name

4-[(3,4,5-trifluorophenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-12-5-11(6-13(16)14(12)17)19-8-10-3-1-9(7-18)2-4-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMHVGVKSJXXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=C(C(=C2)F)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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